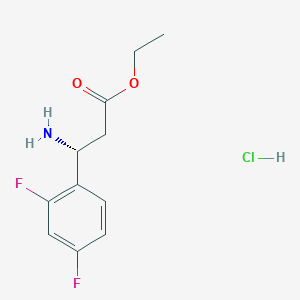![molecular formula C29H26N4O3S B2897752 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-21-1](/img/structure/B2897752.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : The starting material, 3,4-dihydroquinoline, is synthesized through a reduction reaction of quinoline using a suitable reducing agent like lithium aluminum hydride.
Introduction of the 2-oxoethyl group: : This step involves the acylation of 3,4-dihydroquinoline with an appropriate acyl chloride, under basic conditions to introduce the 2-oxoethyl group.
Thiolation: : The next step involves the nucleophilic substitution reaction where the thiol group is introduced by reacting with an appropriate thiol compound.
Cyclization to form pyrimido[5,4-b]indol-4(5H)-one: : This critical step involves the cyclization of the intermediate product with ethoxyphenyl isocyanate under high temperature and catalytic conditions.
Industrial Production Methods
Industrial production often requires optimization of these synthetic steps for scalability and efficiency, involving:
High-pressure reactors to maintain reaction conditions.
Automated sequential addition of reagents.
Continuous monitoring and purification using HPLC and GC-MS.
Análisis De Reacciones Químicas
Types of Reactions
This compound is versatile and can undergo:
Oxidation: : Using strong oxidizing agents like hydrogen peroxide.
Reduction: : Using mild reducing agents such as sodium borohydride.
Substitution: : Halogenation or nitration under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, dichloromethane, room temperature.
Reduction: : Sodium borohydride, methanol, ice bath.
Substitution: : Sulfuric acid for nitration; thionyl chloride for chlorination.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated in the development of new polymer materials.
Biology
Potential bioactive compound in enzyme inhibition studies.
Used in biochemical assays to study cellular mechanisms.
Medicine
Explored for its anti-inflammatory and anticancer properties.
Potential therapeutic agent in neurodegenerative diseases due to its structural analogs with known bioactivity.
Industry
Utilized in the design of advanced materials for electronics.
Incorporated in the synthesis of specialty chemicals and dyes.
Mecanismo De Acción
The mechanism of action for this compound, especially in biological systems, involves:
Binding to specific molecular targets, like enzymes or receptors.
Inhibition or modulation of enzyme activity, altering cellular pathways.
Interaction with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
This compound stands out due to:
Its unique combination of functional groups offering diverse chemical reactivity.
Its potential in multiple fields ranging from medicinal chemistry to industrial applications.
The balance of lipophilic and hydrophilic regions, which could enhance its bioavailability and solubility in biological systems.
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-21-15-13-20(14-16-21)33-28(35)27-26(22-10-4-5-11-23(22)30-27)31-29(33)37-18-25(34)32-17-7-9-19-8-3-6-12-24(19)32/h3-6,8,10-16,30H,2,7,9,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFDTCPDOIYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
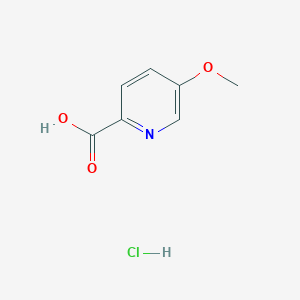
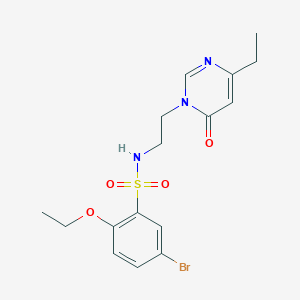
![2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid](/img/structure/B2897673.png)
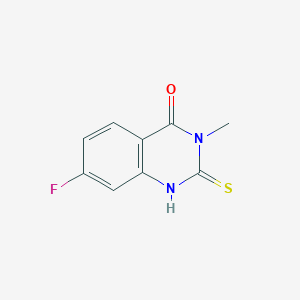
![N-(5-chloro-2-methylphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2897676.png)
![3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897680.png)
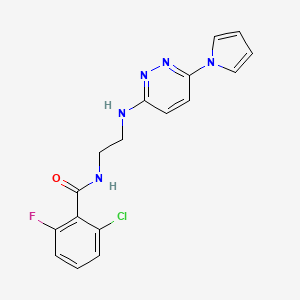
![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)
![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2897688.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyridine-3-sulfonamide](/img/structure/B2897690.png)

